Bienvenue dans la boutique en ligne BenchChem!

{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

GABA transporter GAT-1 inhibition pyrrolidineacetic acid scaffold

A versatile intermediate for neuroscience drug discovery, this pyrrolidine-2-yl-acetic acid scaffold has validated sub-micromolar hGAT-1 potency. The Cbz group enables hydrogenolysis under neutral conditions, orthogonal to acid-labile protecting groups, while the free carboxylic acid allows direct amide coupling for parallel diversification. Both racemate (CAS 1353972-23-2) and (S)-enantiomer (CAS 1354003-32-9) are available as high-purity building blocks for stereochemical SAR studies.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
Cat. No. B7929598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-2-18(11-15-9-6-10-19(15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)
InChIKeyFSDOVJOGCGHXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid: Compound Identity and Core Scaffold Overview for Procurement Decisions


The compound {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1353972-23-2; molecular formula C₁₇H₂₄N₂O₄; molecular weight 320.4 g/mol) is a pyrrolidine-based tertiary amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the ethylamino side chain and a free acetic acid moiety at the pyrrolidine nitrogen [1]. Its 2-substituted pyrrolidine-2-yl-acetic acid core scaffold is structurally homologous to a series of potent gamma-aminobutyric acid (GABA) uptake inhibitors, positioning this compound as a versatile intermediate for medicinal chemistry and neuroscience-targeted small-molecule development [2][3].

Why Close Analogs Cannot Substitute for 2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid Without Risking Biological and Synthetic Divergence


Minor structural variations within the N-substituted pyrrolidineacetic acid class produce large differences in transporter subtype selectivity, potency, and synthetic utility. Literature confirms that the position of the acetic acid attachment on the pyrrolidine ring (2- vs. 3-substitution) and the nature of the N-substituent (ethyl vs. hydrogen or arylalkyl) critically modulate GABA transporter (GAT) affinity and selectivity profiles [1][2]. Moreover, the Cbz protecting group provides orthogonal deprotection conditions (hydrogenolysis) that are incompatible with commonly used Boc-protected building blocks, and the methylene linker between the pyrrolidine ring and the protected amine distinguishes this compound from direct-attachment analogs [3]. Interchanging with a positional isomer or a des-ethyl analog therefore introduces uncontrolled variables in both pharmacological outcome and synthetic pathway compatibility.

Quantitative Differentiation Evidence for 2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid Relative to Closest Analogs


2-Substituted Pyrrolidine-2-yl-acetic Acid Core Scaffold Confers Superior hGAT-1 Potency Compared with 3-Substituted Analogs

The 2-substituted pyrrolidine-2-yl-acetic acid scaffold, which defines the target compound's core, enables high-affinity inhibition of the human GABA transporter subtype 1 (hGAT-1). In a head-to-head SAR study, the racemic 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative rac-(u)-13c achieved a pIC₅₀ of 6.14 at hGAT-1 (pKᵢ = 7.18 by MS binding assay) [1]. In contrast, the structurally distinct 3-substituted pyrrolidineacetic acid class, exemplified by (R)-3-pyrrolidineacetic acid (homo-β-proline), primarily acts as a GABAA receptor agonist and exhibits a markedly different pharmacological profile, without comparable hGAT-1 potency data reported [2]. This regiochemical difference fundamentally alters the biological target engagement profile.

GABA transporter GAT-1 inhibition pyrrolidineacetic acid scaffold

N-Ethyl Substitution Is Required for GABA Uptake Inhibitory Activity; Des-Ethyl Cbz-Pyrrolidineacetic Acids Lack Documented Transporter Engagement

The US patent 4,514,414 expressly claims N-substituted pyrrolidineacetic acids and their esters as inhibitors of neuronal and glial GABA uptake, establishing that N-substitution is a structural prerequisite for pharmacological activity in this class [1]. The target compound bears an N-ethyl substituent on the protected amine, whereas the commercially available analog 1-N-Cbz-pyrrolidine-3-acetic acid (CAS 886362-65-8) bears a hydrogen in place of the ethyl group and is listed solely as a synthetic intermediate with no reported GABA uptake inhibitory data . The absence of the N-ethyl group is predicted to abolish transporter affinity based on the SAR logic of the patent.

GABA uptake inhibition N-substitution SAR transporter pharmacology

Stereochemically Defined (S)-Enantiomer Enables Enantioselective Pharmacology; Racemic Mixture May Yield Divergent Biological Outcomes

The (S)-enantiomer of the target compound, {(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1354003-32-9), is available as a discrete chemical entity with specified stereochemistry . The literature on closely related pyrrolidine-2-alkanoic acid GABA uptake inhibitors demonstrates that enantiomeric configuration profoundly influences GAT subtype selectivity and potency: (S)-2-pyrrolidineacetic acid derivatives exhibit IC₅₀ values of 0.343–0.396 μM at GAT-1, while the corresponding (R)-enantiomers show preferential affinity at GAT-3 (IC₅₀ = 3.1 μM) [1]. This enantiomer-dependent target engagement underscores the necessity of using stereochemically defined material for reproducible pharmacological studies.

enantioselective synthesis stereochemical purity GAT subtype selectivity

Cbz Protective Group Enables Orthogonal Deprotection Strategy Incompatible with Boc-Protected Pyrrolidineacetic Acid Building Blocks

The benzyloxycarbonyl (Cbz) group on the target compound is cleavable by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the widely used tert-butyloxycarbonyl (Boc) group requires acidic conditions (TFA) for removal [1]. This orthogonality is critical in multi-step synthetic sequences where acid-labile functionality must be preserved. The Cbz group is also compatible with a broad range of N-substitutions demonstrated in CpRu-catalyzed enantioselective N-heterocycle synthesis, including Cbz, Boc, Ac, and Bz [2], confirming its utility as a versatile protecting group in complex molecule construction.

orthogonal protection solid-phase peptide synthesis Cbz deprotection

Priority Application Scenarios for 2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl-acetic Acid Based on Quantitative Differentiation Evidence


GAT-1-Selective Inhibitor Lead Optimization Programs for Epilepsy and Neuropathic Pain

The 2-substituted pyrrolidine-2-yl-acetic acid core scaffold delivers sub-micromolar hGAT-1 potency (pIC₅₀ = 6.14) as demonstrated in the Steffan et al. (2015) SAR series [1]. The target compound provides this validated core with an N-ethyl-Cbz substituent, serving as a late-stage intermediate for N-deprotection and subsequent derivatization to optimize GAT-1 selectivity and blood-brain barrier penetration. The (S)-enantiomer (CAS 1354003-32-9) is recommended for enantioselective SAR studies given the documented >9-fold potency difference between enantiomers in this scaffold class [2].

Orthogonal Protection Strategy for Multi-Step Synthesis of CNS-Targeted Peptidomimetics

The Cbz protecting group on the target compound is removable under neutral hydrogenolysis conditions, enabling its sequential use alongside acid-labile protecting groups (e.g., silyl ethers, THP ethers) in complex synthetic routes [1]. This orthogonality is not achievable with Boc-protected pyrrolidineacetic acid building blocks, which require acidic deprotection. The free acetic acid moiety further provides a handle for amide bond formation without additional deprotection steps, streamlining the synthesis of peptidomimetic libraries [2].

Stereochemistry-Dependent Pharmacological Profiling of Pyrrolidineacetic Acid-Derived GABA Transporter Modulators

Procurement of the enantiomerically pure (S)-enantiomer (CAS 1354003-32-9, purity ≥98%) enables direct assessment of stereochemistry-dependent GAT subtype selectivity without confounding racemic effects [1]. The literature on homologous pyrrolidine-2-alkanoic acids demonstrates that (S)-configuration directs selectivity toward GAT-1 (IC₅₀ = 0.343–0.396 μM), while (R)-configuration favors GAT-3 (IC₅₀ = 3.1 μM) [2]. Use of the defined enantiomer is essential for generating interpretable structure-activity relationship data in neuroscience drug discovery programs targeting specific GABA transporter subtypes.

Building Block for Fragment-Based Drug Discovery Libraries Targeting Neurotransmitter Transporters

The target compound combines a privileged pyrrolidineacetic acid pharmacophore (validated for GABA transporter engagement per US 4,514,414) [1] with synthetic versatility conferred by the Cbz-protected secondary amine and the free carboxylic acid. This dual functionality allows parallel diversification at both the N-terminus (after Cbz removal) and the C-terminus (via amide coupling), making it an efficient starting point for generating focused libraries targeting solute carrier (SLC) neurotransmitter transporters. The availability of both the racemate (CAS 1353972-23-2) and the (S)-enantiomer (CAS 1354003-32-9) further supports fragment elaboration and stereochemical SAR exploration.

Quote Request

Request a Quote for {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.